Validamycin B

描述

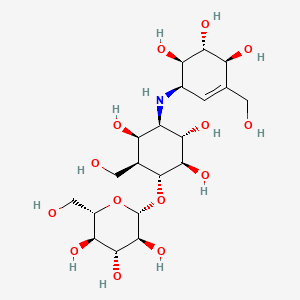

The compound “Validamycin B” is a complex organic molecule characterized by multiple hydroxyl groups and a unique cyclohexyl structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, selective oxidation, and reduction reactions. The starting materials are often simple sugars or cyclohexane derivatives, which undergo a series of transformations to yield the final product.

Industrial Production Methods

Industrial production of such complex molecules often relies on advanced techniques such as enzymatic synthesis, chemoenzymatic methods, or total synthesis using organic chemistry principles. The choice of method depends on the desired yield, purity, and cost-effectiveness.

化学反应分析

Acetylation Reaction

Validamycin B undergoes acetylation when treated with acetic anhydride in pyridine, forming This compound acetate as colorless needles . This reaction modifies hydroxyl groups on the molecule, yielding a fully acetylated derivative. Analytical data for the acetate include a molecular formula of and distinct NMR spectral features compared to validamycin A .

Key Reaction:

Hydrolysis

Hydrolysis studies of this compound in aqueous conditions reveal its breakdown into simpler components. While specific hydrolysis products are not fully detailed in available literature, structural similarities to validamycin A suggest cleavage of glycosidic bonds or sugar moieties .

Key Steps:

-

Epoxide Coupling : A stereoselective coupling reaction between epoxide (6) and a partially protected valienamine derivative (14) .

-

Deprotection : Sequential removal of protecting groups to yield the final product.

Data Table: Synthesis Overview

| Step | Reactants/Conditions | Intermediate/Product |

|---|---|---|

| 1 | Epoxide (6), valienamine (14) | Coupled intermediate |

| 2 | Deprotection reagents | This compound dodeca-O-acetate |

The synthetic product was confirmed via -NMR spectroscopy, matching natural this compound .

Enzymatic Interaction and Inhibition

This compound acts as a competitive inhibitor of trehalase, an enzyme critical for trehalose hydrolysis. In Bactrocera dorsalis, this compound injection reduced trehalase activity by 30–50% at 5–15 mM concentrations, leading to trehalose accumulation and disrupted chitin biosynthesis .

Mechanistic Insight :

-

Docking simulations show this compound binds to the catalytic pocket of trehalase (BdTPPC1) with a binding free energy of .

-

Inhibitory effects are dose-dependent, with higher concentrations (15 mM) causing significant enzyme suppression .

Structural and Analytical Characterization

This compound’s molecular formula () and spectroscopic data (IR, UV, NMR) differentiate it from validamycin A . Its monohydrochloride salt form has also been documented, indicating reactivity with hydrochloric acid .

科学研究应用

Antifungal Properties

Validamycin B has been extensively studied for its antifungal properties, particularly against phytopathogenic fungi. It has been shown to inhibit the growth of fungi responsible for diseases such as rice sheath blight. The compound operates by disrupting the synthesis of trehalose, a crucial sugar that many fungi utilize for energy and structural integrity.

Insecticidal Applications

Recent studies have highlighted the potential of this compound as an insecticide, particularly against pests like Bactrocera dorsalis (the oriental fruit fly). Research indicates that this compound can significantly impact insect physiology by inhibiting trehalose metabolism and chitin synthesis.

Case Study: Bactrocera dorsalis

- Experimental Design : Larvae were injected with varying concentrations of this compound (5 μg/μL and 10 μg/μL) to assess mortality rates and developmental deformities .

- Findings : The results demonstrated a significant increase in larval mortality and pupal deformities at higher concentrations. This compound effectively inhibited trehalase activity, leading to increased trehalose levels while decreasing glucose production. Additionally, the expression of genes involved in chitin synthesis was downregulated, indicating that this compound disrupts multiple metabolic pathways in these insects .

Potential in Integrated Pest Management

The dual action of this compound as both an antifungal and an insecticidal agent positions it as a valuable component in integrated pest management strategies. Its low toxicity to non-target organisms makes it an environmentally friendly alternative to conventional pesticides.

Advantages

- Environmental Safety : this compound is considered less harmful to beneficial insects and the environment compared to synthetic pesticides.

- Resistance Management : The unique mechanism of action may help manage resistance development in target pest populations.

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other common antifungal agents:

| Compound | Target Organism | Mechanism of Action | Efficacy Level |

|---|---|---|---|

| This compound | Phytopathogenic fungi | Inhibition of trehalase and chitin | High |

| Acarbose | Intestinal α-glucosidase | Inhibition of carbohydrate absorption | Moderate |

| Azole fungicides | Various fungi | Disruption of ergosterol synthesis | High |

Future Research Directions

Despite promising results, further research is needed to fully understand the breadth of applications for this compound:

- Field Trials : Conducting extensive field trials to evaluate efficacy against various pests under different environmental conditions.

- Molecular Studies : Investigating the molecular interactions between this compound and target enzymes at a deeper level could reveal additional applications or enhance its efficacy.

- Combination Treatments : Exploring synergistic effects when combined with other biopesticides or fungicides may improve pest control strategies.

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl groups allow for hydrogen bonding and other interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and context.

相似化合物的比较

Similar Compounds

(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-(hydroxymethyl)oxane-3,4,5-triol: A simpler analog with fewer hydroxyl groups.

(1R,2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)cyclohexane: Another cyclohexane derivative with similar functional groups.

Uniqueness

The uniqueness of the compound lies in its complex structure, which combines multiple hydroxyl groups with a cyclohexyl backbone

生物活性

Validamycin B is a naturally occurring compound produced by the actinomycete Streptomyces hygroscopicus. It is primarily recognized for its antifungal properties, particularly in agricultural applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound primarily functions as a competitive inhibitor of trehalase , an enzyme responsible for the hydrolysis of trehalose into glucose. By inhibiting trehalase, this compound disrupts the metabolism of trehalose, leading to an accumulation of this sugar and a decrease in glucose levels within organisms. This mechanism is particularly significant in various pests and pathogens.

Key Findings:

- Trehalase Inhibition : Studies have shown that this compound effectively inhibits trehalase activity in Bactrocera dorsalis, resulting in reduced glucose levels and increased trehalose accumulation .

- Chitin Biosynthesis : The compound also affects chitin biosynthesis pathways, which are crucial for the structural integrity of fungal cell walls and insect exoskeletons. This compound has been shown to down-regulate genes involved in chitin synthesis, thereby impairing growth and development .

Biological Effects

The biological activity of this compound extends beyond its antifungal properties, influencing various biological processes in different organisms.

1. Insecticidal Activity

This compound has demonstrated significant insecticidal effects against larvae of Bactrocera dorsalis. Injection of the compound resulted in increased mortality rates and malformations in pupae, particularly at higher doses (10 μg/μL) where larval mortality reached notable levels .

2. Antifungal Properties

In agricultural contexts, this compound is utilized to combat sheath blight disease in rice caused by Rhizoctonia solani. Its efficacy has been documented in multiple studies, showing a reduction in disease severity when applied to infected plants .

Case Study 1: Efficacy Against Bactrocera dorsalis

In a controlled study, larvae injected with this compound showed a significant decrease in trehalase activity over 24 to 48 hours post-injection. The research indicated that higher concentrations of Validamycin led to greater inhibition of trehalase and subsequent physiological changes, including increased larval mortality and pupal deformities .

Case Study 2: Agricultural Application

Field trials assessing the impact of this compound on rice crops revealed its effectiveness against sheath blight. The application resulted in lower disease incidence compared to untreated controls, highlighting its potential as a biopesticide in sustainable agriculture .

Data Tables

| Parameter | Control Group | This compound (5 μg/μL) | This compound (10 μg/μL) |

|---|---|---|---|

| Trehalase Activity (% Inhibition) | 0% | 30% | 50% |

| Larval Mortality (%) | 10% | 40% | 70% |

| Pupal Deformity (%) | 5% | 20% | 60% |

常见问题

Basic Research Questions

Q. What are the established biosynthetic pathways of Validamycin B in Streptomyces species, and what experimental approaches are critical for confirming these pathways in novel strains?

- Methodological Answer : To elucidate biosynthetic pathways, combine gene cluster analysis (via whole-genome sequencing) with metabolite profiling (LC-MS/MS) to correlate gene expression with intermediate production. Use gene knockout or CRISPR-Cas9 editing to disrupt candidate genes (e.g., valA, valK) and assess metabolite depletion . For novel strains, perform comparative transcriptomics under varying culture conditions (e.g., temperature shifts) to identify thermo-regulated biosynthetic genes .

Q. How can researchers structurally characterize this compound using advanced spectroscopic and chromatographic techniques?

- Methodological Answer : Employ high-resolution mass spectrometry (HR-MS) for molecular weight determination and nuclear magnetic resonance (NMR) (1H, 13C, 2D-COSY) to resolve stereochemistry. Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate enantiomers. Document purity (>95%) via analytical HPLC and confirm stability under storage conditions (e.g., -80°C, desiccated) .

Q. What criteria should guide the selection of in vitro assays to evaluate this compound’s enzymatic inhibition properties?

- Methodological Answer : Prioritize assays aligned with the compound’s hypothesized mechanism (e.g., α-glucosidase inhibition). Use enzyme kinetics (Michaelis-Menten plots) to determine IC50 values and validate specificity via negative controls (e.g., unrelated enzymes). Include replicates (n≥3) to assess reproducibility and account for solvent interference (e.g., DMSO <1% v/v) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

- Methodological Answer : Conduct meta-analysis of existing studies to identify confounding variables (e.g., assay pH, enzyme isoforms). Replicate experiments under standardized conditions and perform dose-response validation in parallel models (e.g., microbial vs. mammalian cells). Use confocal microscopy or fluorescence tagging to verify target engagement in living systems .

Q. What molecular dynamics (MD) simulation parameters are optimal for studying this compound’s interaction with target enzymes, and how should variance in principal component analysis (PCA) be interpreted?

- Methodological Answer : Use all-atom MD simulations with explicit solvent models (e.g., TIP3P water) and a 2-fs time step. Apply PCA to trajectory data to identify dominant motion modes (e.g., hinge movements in binding pockets). If PC1 accounts for >50% variance (indicative of robust conformational sampling), prioritize it for free-energy calculations (e.g., MM-PBSA) .

Q. How do transcriptional regulators in Streptomyces hygroscopicus influence this compound production under varying thermal conditions, and what transcriptomic approaches are essential for identifying key regulatory genes?

- Methodological Answer : Perform RNA-seq at 30°C (non-producing) vs. 37°C (producing) to identify differentially expressed genes (DEGs). Focus on SARP-family regulators and glutamate metabolism genes. Validate candidates via chromatin immunoprecipitation (ChIP-seq) and overexpression/knockout experiments. Monitor intracellular glutamate levels via HPLC to link nitrogen metabolism to yield .

Q. What statistical frameworks are recommended for validating the reproducibility of this compound’s biosynthesis in engineered microbial systems?

- Methodological Answer : Apply Design of Experiments (DoE) to optimize fermentation parameters (e.g., pH, aeration). Use multivariate regression to model yield against variables. For reproducibility, include ≥3 biological replicates per condition and report confidence intervals (95% CI). Pre-register protocols to minimize bias .

Q. Methodological Considerations

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., in vitro enzyme assays + in silico docking). Consult domain experts to assess plausibility of alternative interpretations .

- Experimental Design : Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use PICO frameworks to define population (e.g., microbial strains), interventions (e.g., gene edits), and outcomes (e.g., yield) .

- Ethical Reporting : Disclose all chemical sources, batch numbers, and purity levels to ensure reproducibility .

属性

IUPAC Name |

(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[(1R,2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)-4-[[(1R,4S,5R,6R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO14/c22-2-5-1-7(12(27)15(30)10(5)25)21-9-11(26)6(3-23)19(17(32)14(9)29)35-20-18(33)16(31)13(28)8(4-24)34-20/h1,6-33H,2-4H2/t6-,7+,8-,9+,10-,11+,12+,13-,14-,15+,16+,17+,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKWCMVFBWGYRE-IVFZNUECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C(C(C1NC2C(C(C(C(C2O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@@H]([C@H]([C@@H]([C@@H]1N[C@@H]2[C@@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)CO)O)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70907774 | |

| Record name | 2,3,5-Trihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70907774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102583-47-1 | |

| Record name | Validamycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102583471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70907774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。